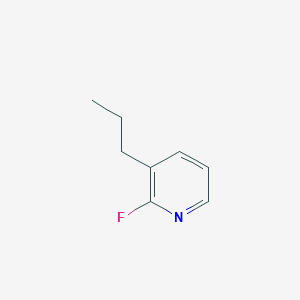
3-Propyl-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-2-fluoropyridine is a useful research compound. Its molecular formula is C8H10FN and its molecular weight is 139.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
3-Propyl-2-fluoropyridine has shown promise in several pharmaceutical applications:
A. Anticancer Activity
Research indicates that fluorinated pyridine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate enhanced binding affinity to cancer-related targets, potentially leading to better therapeutic outcomes .
B. Inhibition of Enzymatic Activity
Fluorinated compounds are known to inhibit specific enzymes involved in disease processes. This compound may serve as an effective inhibitor for enzymes linked to cancer progression or metabolic disorders, making it a candidate for further investigation in drug development .
Agrochemical Applications
The compound's unique properties also lend themselves to agrochemical applications:
A. Insecticidal and Fungicidal Properties
Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens. Preliminary studies suggest that this compound could be effective against certain agricultural pests, potentially serving as a new class of insecticides or fungicides .
B. Herbicide Development
Research into fluorinated pyridines has indicated their potential as herbicides due to their ability to disrupt plant growth mechanisms. This application is particularly relevant in developing more effective and environmentally friendly agricultural chemicals .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of this compound analogs against various human cancer cell lines. Results demonstrated significant cytotoxic effects with lower IC50 values compared to traditional chemotherapeutics, suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
In another study, derivatives of this compound were evaluated for their ability to inhibit specific enzymes linked to inflammatory pathways. The findings indicated that these compounds could effectively reduce enzyme activity, highlighting their therapeutic potential in treating inflammatory diseases .
Summary of Biological Activities
Eigenschaften
Molekularformel |
C8H10FN |
|---|---|
Molekulargewicht |
139.17 g/mol |
IUPAC-Name |
2-fluoro-3-propylpyridine |
InChI |
InChI=1S/C8H10FN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
YUUNOHVVMMOLCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=CC=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













